molecular formula C18H18N4O3S B284542 N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No. B284542
M. Wt: 370.4 g/mol
InChI Key: XQCGCEPFZFEKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide, also known as MBT-1, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MBT-1 belongs to the family of benzothieno-triazine derivatives, which have been reported to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood, but it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been reported to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. These findings suggest that N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide may exert its anti-cancer and anti-inflammatory properties by modulating these signaling pathways.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide inhibits the proliferation of cancer cells and induces apoptosis. Additionally, N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide exhibits anti-tumor activity in mouse models of cancer. These findings suggest that N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide may have potential applications in the development of novel therapeutics for cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is its high yield and purity, which makes it easy to obtain in large quantities for laboratory experiments. Additionally, N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to exhibit potent biological activities at low concentrations, which makes it a promising candidate for further studies. However, one of the limitations of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is its limited solubility in aqueous solutions, which may limit its applications in certain experiments. Additionally, the mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. One of the main directions is to further elucidate the mechanism of action of the compound and its interactions with various signaling pathways. Additionally, the potential applications of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in the development of novel therapeutics for cancer, inflammation, and viral infections should be explored further. Furthermore, the development of novel derivatives of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide with improved solubility and potency may enhance its potential applications in laboratory experiments and clinical settings.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide involves the reaction of 4-methoxyaniline with 2-mercapto-3-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, followed by the condensation of the resulting intermediate with acetic anhydride. The final product is obtained in high yield and purity through a simple purification process. The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been reported in several research articles, and the procedure has been optimized to obtain the compound in large quantities.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been reported to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus. These findings suggest that N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide may have potential applications in the development of novel therapeutics for cancer, inflammation, and viral infections.

properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C18H18N4O3S/c1-25-12-8-6-11(7-9-12)19-15(23)10-22-18(24)16-13-4-2-3-5-14(13)26-17(16)20-21-22/h6-9H,2-5,10H2,1H3,(H,19,23)

InChI Key

XQCGCEPFZFEKOH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4

Origin of Product

United States

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